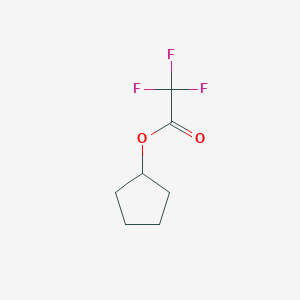

Cyclopentyl trifluoroacetate

Descripción general

Descripción

Cyclopentyl trifluoroacetate is a chemical compound with the molecular formula C7H9F3O2 and a molecular weight of 182.14 g/mol . It is known for its antiviral properties and acts as a competitive antagonist of the b2 receptor, which is found in the liver and other tissues . This compound has been shown to inhibit virus-induced hepatitis in rats and has activity against several viruses, including polio, herpes simplex, and influenza A .

Métodos De Preparación

Cyclopentyl trifluoroacetate can be synthesized through various methods. One common synthetic route involves the reaction of cyclopentanol with trifluoroacetic anhydride in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions and yields this compound as the main product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Análisis De Reacciones Químicas

Cyclopentyl trifluoroacetate undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroacetate group is replaced by other nucleophiles.

Reduction: It can be reduced to cyclopentyl alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common reagents used in these reactions include bases like pyridine, acids like hydrochloric acid, and reducing agents like LiAlH4. The major products formed from these reactions are cyclopentanol and trifluoroacetic acid .

Aplicaciones Científicas De Investigación

Cyclopentyl trifluoroacetate has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of cyclopentyl trifluoroacetate involves its ability to inhibit viral glycoprotein synthesis by binding to the enzyme required for glycoprotein synthesis on the surface of cells . This inhibition prevents the replication of viruses and reduces their ability to infect host cells. The compound acts as a competitive antagonist of the b2 receptor, which plays a role in its antiviral activity .

Comparación Con Compuestos Similares

Cyclopentyl trifluoroacetate can be compared with other similar compounds such as trifluoroacetic acid and its derivatives. While trifluoroacetic acid is widely used as a solvent and reagent in organic synthesis, this compound offers unique antiviral properties and specific reactivity due to the presence of the cyclopentyl group . Other similar compounds include ethyl trifluoroacetate and methyl trifluoroacetate, which also serve as reagents in organic synthesis but lack the antiviral activity of this compound .

Actividad Biológica

Cyclopentyl trifluoroacetate (CPTFA) is an organic compound notable for its unique structural and chemical properties, which make it a subject of interest in various biological and synthetic applications. This article delves into the biological activity of CPTFA, examining its mechanisms, interactions, and potential therapeutic applications.

Chemical Structure and Properties

CPTFA is an ester formed from cyclopentanol and trifluoroacetic acid, with the molecular formula and a molecular weight of approximately 182.14 g/mol. The trifluoroacetate group significantly enhances the electrophilicity of the carbonyl carbon, making it an effective acylating agent in nucleophilic acyl substitution reactions.

CPTFA primarily acts as an acylating agent by facilitating the introduction of acyl groups into various biomolecules. The electron-withdrawing nature of the trifluoroacetate group increases the susceptibility of the carbonyl carbon to nucleophilic attack, allowing for efficient coupling reactions with amino acids and other nucleophiles. This property is particularly valuable in peptide synthesis, where specific sequences can be constructed through controlled acylation.

Enzyme Interactions

Research indicates that CPTFA can interact with various enzymes, influencing their biological activity. For instance, studies involving similar compounds suggest that esters like CPTFA may modulate enzyme activity by altering substrate binding or enzyme conformation . The unique steric and electronic properties of CPTFA allow it to engage in specific interactions that can enhance or inhibit enzymatic processes.

Case Studies

- Peptide Synthesis : In peptide synthesis applications, CPTFA has demonstrated effectiveness in activating carboxylic acid groups in amino acids, facilitating their coupling into peptides. This method allows for the construction of complex peptide sequences that are crucial for therapeutic development.

- Inhibitory Studies : In silico studies have shown that cyclopentyl scaffolds can influence enzyme active sites, potentially leading to the design of new inhibitors for metabolic pathways involving glycerol 3-phosphate acyltransferase (GPAT). The cyclopentyl structure may provide steric hindrance that alters enzyme interactions, presenting opportunities for drug development targeting obesity-related pathways .

Comparative Analysis with Similar Compounds

The following table summarizes key differences between CPTFA and other trifluoroacetate derivatives:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Cyclohexyl trifluoroacetate | C8H11F3O2 | Larger cycloalkane ring; different sterics |

| Ethyl trifluoroacetate | C4H5F3O2 | Smaller alkyl group; more polar |

| Isobutyl trifluoroacetate | C5H7F3O2 | Branched alkyl group; different reactivity |

| Benzyl trifluoroacetate | C9H9F3O2 | Aromatic ring; potential for π-stacking |

CPTFA's distinct cyclopentyl structure contributes to its unique reactivity profile compared to these similar compounds, influencing its applications in organic synthesis and biological research.

Propiedades

IUPAC Name |

cyclopentyl 2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3O2/c8-7(9,10)6(11)12-5-3-1-2-4-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCONYJQZFUESJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20334935 | |

| Record name | Cyclopentyl trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

703-13-9 | |

| Record name | Cyclopentyl trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the ring size of a cyclic substrate influence the rate of solvolysis when a trimethylsilyl group is present?

A: Research suggests that the rate of solvolysis for cyclic substrates containing a trimethylsilyl group is influenced by both ring strain and the dihedral angle between the silicon-carbon bond and the developing positive charge. [] For example, cis-2-(trimethylsilyl)cyclopentyl trifluoroacetate solvolyzes faster than the analogous six-membered ring compound, attributed to the reduced ring strain in the five-membered ring system. [] Conversely, the trans isomer of the five-membered ring solvolyzes significantly slower, indicating a less favorable dihedral angle for hyperconjugative stabilization of the developing positive charge. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.